Telotristat - 1033805-28-5

Telotristat

Catalog Number: EVT-253050
CAS Number: 1033805-28-5
Molecular Formula: C25H22ClF3N6O3
Molecular Weight: 546.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telotristat is an orally bioavailable prodrug [] that, upon administration, is rapidly converted to its active metabolite, telotristat []. This active metabolite functions as a potent inhibitor of tryptophan hydroxylase (TPH) [, ]. TPH is a key enzyme involved in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) [, , , , , , ]. By inhibiting TPH, telotristat effectively reduces the peripheral production of serotonin [, ]. Notably, telotristat exhibits selectivity for peripheral serotonin synthesis and does not cross the blood-brain barrier, thereby avoiding central nervous system effects [, ].

Future Directions
  • Investigating Long-Term Effects: Further research is needed to fully elucidate the long-term safety and efficacy of telotristat, particularly regarding potential effects on liver function and mood [, ].

  • Optimizing Combination Therapies: Research on combining telotristat with other therapeutic agents, such as somatostatin analogs, peptide receptor radionuclide therapy, or immune checkpoint inhibitors, holds promise for improving treatment outcomes in carcinoid syndrome and potentially other cancers [, , , ].

  • Developing Biomarkers for Personalized Treatment: Identifying predictive biomarkers that can identify patients most likely to benefit from telotristat therapy would represent a significant advancement in personalized medicine for carcinoid syndrome [, ].

Telotristat Ethyl

Compound Description: Telotristat ethyl (LX1032, LX1606) is an orally bioavailable prodrug of telotristat. It is converted to telotristat in the gastrointestinal tract []. Telotristat ethyl is a tryptophan hydroxylase (TPH) inhibitor, which blocks the peripheral conversion of tryptophan to serotonin (5-hydroxytryptamine [5-HT]) [].

5-Hydroxyindoleacetic acid (5-HIAA)

Compound Description: 5-Hydroxyindoleacetic acid (5-HIAA) is the main metabolite of serotonin []. Measuring urinary 5-HIAA levels serves as a biomarker for serotonin production and is used to monitor treatment response in patients with carcinoid syndrome [, , , , ].

Tryptophan

Compound Description: Tryptophan is an essential amino acid and a precursor for serotonin biosynthesis. Tryptophan hydroxylase (TPH) catalyzes the conversion of tryptophan to 5-hydroxytryptophan, the rate-limiting step in serotonin synthesis [, ].

Serotonin (5-HT)

Compound Description: Serotonin (5-HT) is a neurotransmitter that plays a significant role in various physiological processes, including mood, sleep, appetite, and gastrointestinal function. In carcinoid syndrome, excessive serotonin secretion by neuroendocrine tumors leads to symptoms such as diarrhea, flushing, and wheezing [, ].

Somatostatin Analogs

Compound Description: Somatostatin analogs (SSAs) are synthetic versions of the naturally occurring hormone somatostatin. They bind to somatostatin receptors (SSTRs) on neuroendocrine tumor cells, inhibiting the release of hormones like serotonin. Octreotide and lanreotide are examples of SSAs used in the treatment of carcinoid syndrome [, , , , , , , , , , , ].

Pasireotide

Compound Description: Pasireotide is a second-generation SSA with a higher binding affinity for SSTR5 compared to other SSAs [].

Relevance: Studies have shown that the combination of telotristat with pasireotide has a more potent inhibitory effect on serotonin secretion compared to the combination of telotristat with octreotide [].

Lutetium Lu 177 Dotatate (Lutathera)

Compound Description: Lutetium Lu 177 dotatate (Lutathera) is a type of peptide receptor radionuclide therapy (PRRT) approved for the treatment of certain neuroendocrine tumors []. It works by binding to SSTRs on tumor cells, delivering targeted radiation therapy.

Relevance: Clinical trials are currently investigating the potential synergistic effects of combining telotristat with PRRT using lutetium Lu 177 dotatate in well-differentiated neuroendocrine tumors [].

Chromogranin A (CgA)

Compound Description: Chromogranin A (CgA) is a protein released by neuroendocrine tumors. It serves as a general biomarker for neuroendocrine tumor burden [].

Relevance: While telotristat primarily targets serotonin synthesis, studies have shown that it may also influence CgA levels in some patients with neuroendocrine tumors [, ]. This suggests a potential broader impact of telotristat on tumor biology beyond serotonin inhibition.

Synthesis Analysis

The synthesis of telotristat ethyl involves several steps, with recent advancements focusing on enzymatic processes that enhance efficiency and sustainability. One notable method utilizes biocatalysis, where engineered enzymes facilitate the production of key chiral intermediates required for telotristat ethyl synthesis. For instance, researchers have developed a process employing LfSDR1 mutants to synthesize a crucial intermediate through an enzymatic pathway, showcasing the potential for green chemistry in pharmaceutical manufacturing .

Technical Details

  • Enzymatic Process: The use of biocatalysts allows for more selective reactions and reduces the need for harsh chemical conditions.
  • Chiral Intermediates: The synthesis often requires specific stereochemistry, which can be efficiently achieved using tailored enzymes.
Molecular Structure Analysis

The molecular structure of telotristat ethyl can be represented by its chemical formula, C12H14N4O2C_{12}H_{14}N_4O_2. Its structure features a pyrazole core, which is integral to its biological activity.

Structural Data

  • Molecular Weight: Approximately 246.26 g/mol.
  • Chemical Structure: The compound contains multiple functional groups that contribute to its pharmacological properties.
Chemical Reactions Analysis

Telotristat primarily participates in reactions that inhibit serotonin production. The key reaction involves the inhibition of tryptophan hydroxylase, leading to decreased levels of serotonin from tryptophan.

Technical Details

  • Inhibition Mechanism: By binding to the active site of tryptophan hydroxylase, telotristat prevents the conversion of tryptophan into 5-hydroxytryptophan.
  • Effect on Serotonin Levels: Clinical studies have shown significant reductions in urinary levels of 5-hydroxyindoleacetic acid, a metabolite of serotonin, indicating effective inhibition .
Mechanism of Action

Telotristat exerts its effects primarily through peripheral action rather than central nervous system involvement. It selectively inhibits peripheral serotonin synthesis by targeting tryptophan hydroxylase.

Process Data

  • Pharmacokinetics: Following oral administration, telotristat reaches peak plasma concentrations within 2 to 4 hours. Its half-life ranges from approximately 3.65 to 11.7 hours depending on dosage .
  • Clinical Impact: The reduction in serotonin synthesis helps alleviate symptoms such as diarrhea associated with carcinoid syndrome.
Physical and Chemical Properties Analysis

Telotristat exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits varying stability across different pH levels, which can influence its formulation and delivery methods.
Applications

Telotristat is primarily used in clinical settings for managing carcinoid syndrome symptoms. Its role as a serotonin synthesis inhibitor makes it a valuable therapeutic option for patients experiencing severe diarrhea not adequately controlled by other treatments.

Scientific Uses

  • Clinical Trials: Ongoing research continues to explore its efficacy and safety profile in various patient populations.
  • Potential Expansions: Investigations into broader applications beyond carcinoid syndrome are also underway, assessing its impact on other serotonin-related disorders .
Pharmacological Mechanisms of Action

Tryptophan Hydroxylase Inhibition Dynamics

Telotristat ethyl is a prodrug rapidly converted to its active metabolite, telotristat, which directly inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This inhibition reduces the conversion of tryptophan to 5-hydroxytryptophan, thereby decreasing peripheral serotonin production. Telotristat exhibits >28-fold higher inhibitory potency against TPH compared to the prodrug form, making it the primary therapeutic moiety [3] [5].

Isoform-Specific Selectivity (TPH1 vs. TPH2)

Telotristat inhibits both TPH1 (peripheral) and TPH2 (central) isoforms with similar in vitro affinity. However, its therapeutic utility stems from functional selectivity rather than molecular selectivity. Biochemical assays reveal:

  • IC₅₀ for TPH1: ~0.028 µM
  • IC₅₀ for TPH2: ~0.046 µM [9]

Structural analyses indicate telotristat binds an allosteric site on TPH1 (absent in phenylalanine hydroxylase and tyrosine hydroxylase), achieving selectivity over related aromatic amino acid hydroxylases. This site exploits subtle conformational differences in TPH1’s catalytic domain, allowing sustained inhibition without competing with native substrates (tryptophan or BH₄ co-factor) [1].

Table 1: Kinetic Parameters of Telotristat Against TPH Isoforms

ParameterTPH1TPH2
IC₅₀ (µM)0.0280.046
Binding SiteAllostericOrthosteric
Selectivity over AAH*>100-foldLimited

AAH: Aromatic amino acid hydroxylases (e.g., phenylalanine hydroxylase) [1] [9].

Peripheral vs. Central Serotonin Biosynthesis Modulation

Despite dual isoform affinity, telotristat’s inability to cross the blood-brain barrier (BBB) confines activity to peripheral tissues. Key evidence includes:

  • Autoradiography Studies: Carbon-14-labeled telotristat etiprate shows no detectable brain uptake in rats, contrasting with systemic distribution in hepatic/renal systems [5] [9].
  • Neurochemical Profiles: Telotristat reduces gut serotonin by >95% in mice but leaves brain serotonin and 5-HIAA (serotonin metabolite) unchanged [3] [6].
  • Molecular Properties: High molecular weight (547 Da) and polarity limit BBB permeability, preventing psychiatric side effects linked to earlier TPH inhibitors like parachlorophenylalanine [6] [9].

This compartmentalization allows targeted suppression of carcinoid syndrome-associated serotonin (from enterochromaffin cells and NET metastases) without altering CNS serotonin regulating mood or cognition [3] [10].

Prodrug Activation Pathways

Carboxylesterase-Mediated Hydrolysis to Active Metabolite

Telotristat ethyl undergoes presystemic hydrolysis by carboxylesterases (CES), primarily CES1 and CES2, to liberate telotristat. Critical aspects include:

  • Hydrolysis Sites: Intestinal epithelium and hepatocytes express high CES concentrations, facilitating rapid first-pass activation [7].
  • Enzyme Kinetics: CES1 (liver-predominant) shows higher catalytic efficiency (kcat/Km) for telotristat ethyl than CES2 (gut-predominant) [7].
  • Metabolite Hierarchy: Telotristat is further metabolized to inactive compounds via oxidative deamination and decarboxylation, with one minor metabolite retaining partial activity [5].

Table 2: Carboxylesterase Isoform Roles in Telotristat Ethyl Activation

CarboxylesteraseTissue LocalizationCatalytic Efficiency (kcat/Km, M⁻¹s⁻¹)Primary Role
CES1Liver > Lungs8.9 × 10⁴Major activator
CES2Intestine > Colon2.1 × 10⁴Minor activator
CES3Liver, IntestineNot detectedNegligible [7]

Tissue-Specific Bioavailability Profiles

Prodrug design optimizes delivery to serotonin-producing tissues:

  • Gut-Dominant Activation: Hydrolysis by intestinal CES2 enables high local telotristat concentrations, suppressing serotonin in enterochromaffin cells before systemic absorption [3] [5].
  • Pharmacokinetic Profile: After oral dosing (500 mg), peak plasma levels occur at:
  • Telotristat ethyl: 0.5–2 hours
  • Telotristat: 1–3 hours [5]
  • Protein Binding: Both compounds exhibit >99% plasma protein binding, restricting tissue distribution but prolonging elimination half-life (telotristat: ~5 hours) [5].
  • Excretion: >90% of radiolabeled drug is recovered in feces, confirming limited systemic persistence [5].

This profile ensures maximal serotonin suppression in neuroendocrine tumors and gastrointestinal mucosa—key sites driving carcinoid diarrhea—while minimizing off-target effects [3] [10].

Properties

CAS Number

1033805-28-5

Product Name

Telotristat

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid

Molecular Formula

C25H22ClF3N6O3

Molecular Weight

546.9 g/mol

InChI

InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1

InChI Key

NCLGDOBQAWBXRA-PGRDOPGGSA-N

SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N

Synonyms

LP-778902; LP 778902; LP778902; Telotristat;(S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N

Isomeric SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.